Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate
Overview
Description
Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.386. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate is a hydrophilic polymer . It is primarily used as a photo-initiator, which means it absorbs light and initiates a chemical reaction . This compound has a strong estrogenic activity , suggesting that it may interact with estrogen receptors in the body.
Mode of Action
As a photo-initiator, it likely absorbs ultraviolet (uv) light and uses this energy to initiate a chemical reaction . The compound’s strong estrogenic activity suggests that it may bind to and activate estrogen receptors, leading to changes in gene expression and cellular function .
Biochemical Pathways
Given its estrogenic activity, it may influence pathways related to estrogen signaling . Estrogen signaling plays a crucial role in numerous biological processes, including reproductive function, bone health, cardiovascular health, and cognition.
Pharmacokinetics
As a hydrophilic compound , it is likely to be well-absorbed in the body and may have good bioavailability.
Result of Action
Its role as a photo-initiator suggests that it may cause chemical reactions when exposed to uv light . Its estrogenic activity suggests that it may influence gene expression and cellular function in cells that express estrogen receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of UV light is necessary for its function as a photo-initiator . Additionally, factors such as pH, temperature, and the presence of other chemicals could potentially affect its stability and activity.
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring in the compound allows for resonance stabilization of the benzylic carbocation, which influences where substitutions occur .
Cellular Effects
It is known that the compound is used as a photoinitiator in cell encapsulation applications
Molecular Mechanism
It is known to participate in reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation
Biological Activity
Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate (EDAB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H22N2O2
- Molecular Weight : 298.386 g/mol
- CAS Number : 64261-07-0
- Purity : Typically around 95%.
EDAB is known to exhibit estrogenic activity , which suggests it may influence various pathways related to estrogen signaling. This activity is crucial as estrogen plays a vital role in numerous biological processes, including reproductive health and cellular growth regulation.
Biochemical Pathways
The compound acts as a photo-initiator , absorbing ultraviolet (UV) light and using this energy to initiate chemical reactions. This property makes it valuable in applications such as cell encapsulation and photopolymerization. Its hydrophilic nature allows it to participate in various biochemical reactions, including:
- Free radical bromination
- Nucleophilic substitution
- Oxidation reactions at the benzylic position.
Antimicrobial Properties
Research indicates that EDAB derivatives exhibit a range of antimicrobial activities. Dimethylamine (DMA) derivatives, which include EDAB, have shown promising results against various bacterial strains. For example, compounds with the DMA pharmacophore have demonstrated:
- Antibacterial effects against Gram-positive bacteria.
- Antifungal properties, particularly against Candida species .
The minimum inhibitory concentration (MIC) values for related compounds suggest significant potential for treating infections caused by resistant bacteria.
Compound Type | MIC (μM) | Target Organisms |
---|---|---|
DMA Derivatives | 15.625 - 125 | Staphylococcus aureus, Enterococcus |
EDAB-related Compounds | Varies | Candida species |
Estrogenic Activity
The estrogenic activity of EDAB indicates its potential role in hormone-related therapies. The compound may interact with estrogen receptors, influencing gene expression and cellular responses associated with estrogen signaling pathways.
Case Studies and Research Findings
-
Cell Encapsulation Applications :
- EDAB has been utilized as a photoinitiator in the encapsulation of cells for therapeutic purposes. The ability to initiate polymerization upon UV exposure allows for the creation of protective environments for cells used in regenerative medicine.
- Antimicrobial Studies :
- Estrogen Receptor Modulation :
Properties
IUPAC Name |
ethyl 4-[[4-(dimethylamino)phenyl]methylamino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-22-18(21)15-7-9-16(10-8-15)19-13-14-5-11-17(12-6-14)20(2)3/h5-12,19H,4,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRXJEDCOMKDBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=CC=C(C=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64261-07-0 | |
Record name | ETHYL 4-(4-(DIMETHYLAMINO)BENZYLAMINO)BENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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